2-Nitrophenyl chloroformate

Description

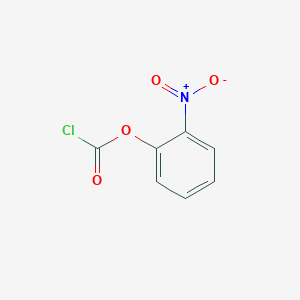

Structurally, it combines the reactive chloroformate group (-OCOCl) with an electron-withdrawing nitro substituent, enhancing its electrophilicity.

Key inferred characteristics:

- Reactivity: The nitro group increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to non-aromatic chloroformates.

- Stability: The aromatic ring may slow hydrolysis relative to aliphatic chloroformates (e.g., ethyl or methyl), as aromatic substituents often reduce water solubility .

Properties

IUPAC Name |

(2-nitrophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(10)13-6-4-2-1-3-5(6)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLXUWOHGKLDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346751 | |

| Record name | 2-Nitrophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50353-00-9 | |

| Record name | 2-Nitrophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. Typically, the reaction involves the treatment of 2-nitrophenol with phosgene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Reaction with Amines

2-Nitrophenyl chloroformate reacts with primary and secondary amines to form carbamates. A notable example involves its reaction with hexylamine:

-

Conditions : Dichloromethane (CH₂Cl₂), diisopropylethylamine (DIPEA) as a base, 0°C to room temperature .

-

Mechanism : The chloroformate group undergoes nucleophilic attack by the amine, forming a carbamate linkage (Figure 1).

-

Yield : 76% after purification via silica gel chromatography .

Example Reaction :

Hydrolysis

Hydrolysis of this compound yields 2-nitrophenol, CO₂, and HCl:

-

pH Dependency : Rates increase in basic conditions due to nucleophilic attack by hydroxide ions .

-

Solvent Effects : Hydrolysis is accelerated in polar protic solvents (e.g., water, methanol) .

Solvolysis Studies

Solvolysis mechanisms of chloroformates are analyzed using the Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity () and ionizing power ().

Key Findings for Related Compounds :

| Compound | (Nucleophilicity) | (Ionizing Power) | Ratio | Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-elimination |

| Phenyl chloroformate | Similar to above | Similar to above | ~3.6 | Association-dissociation |

-

Ortho-Nitro Effects : The ortho-nitro group in this compound likely increases steric hindrance and electronic withdrawal, potentially altering ratios compared to para isomers. Direct data for 2-nitrophenyl derivatives remains underexplored.

Comparative Analysis with Related Chloroformates

EWG = Electron-Withdrawing Group

Side Reactions and Byproducts

Scientific Research Applications

Chemical Applications

Reagent for Protection of Functional Groups

- Hydroxyl and Amino Groups : NPC is primarily used as a protecting agent for hydroxyl and amino groups in organic synthesis. It reacts with alcohols and amines to form carbamates and carbonate esters, respectively. This reaction is crucial for the selective modification of substrates during multi-step syntheses .

Synthesis of Bioconjugates

- NPC facilitates the synthesis of bioconjugates, which are vital in biochemical research. By enabling the attachment of biomolecules to surfaces or other molecules, it plays a significant role in creating functionalized materials for biosensors and drug delivery systems .

Biological Applications

Protein Immobilization

- In biological research, NPC is employed for the immobilization of proteins on various surfaces. This application is essential for creating biosensors or enzyme reactors where stable attachment is required .

Development of Pharmaceutical Intermediates

- NPC serves as a building block in the synthesis of pharmaceutical intermediates. Its ability to introduce protective groups allows for the selective modification of complex molecules, which is critical in drug development .

Medicinal Applications

Active Pharmaceutical Ingredients (APIs)

- The compound is integral in the synthesis of active pharmaceutical ingredients. Its reactivity allows chemists to create complex structures necessary for therapeutic agents .

Photoclick Chemistry

- Recent studies have explored the use of NPC in phototriggered reactions, enhancing the efficiency of drug delivery systems. By employing light-sensitive reactions, researchers can control the release of drugs at targeted sites within biological systems .

Industrial Applications

Polymer Production

- NPC is utilized in the production of polymers, particularly polycarbonates. These materials are important in various applications, including packaging and biomedical devices due to their desirable mechanical properties and biocompatibility .

Synthesis of Activated Carbonates

- The compound is also used to prepare activated carbonates, which serve as intermediates in organic synthesis. These activated forms enhance reactivity and allow for further transformations necessary in industrial processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-nitrophenyl chloroformate involves the formation of reactive intermediates that facilitate the introduction of protective groups. The compound reacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The nitro group on the phenyl ring enhances the reactivity of the chloroformate group, making it an efficient reagent for these transformations .

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Structural and Physical Properties

Notes:

- Hydrolysis : Aliphatic chloroformates (ethyl, methyl) hydrolyze rapidly in water, producing HCl, CO₂, and corresponding alcohols. Aromatic derivatives (benzyl, phenyl, 2-nitrophenyl) hydrolyze more slowly due to reduced solubility and steric hindrance . However, the electron-withdrawing nitro group in 2-nitrophenyl may partially counteract this trend by increasing carbonyl reactivity.

- Solubility : All chloroformates dissolve well in polar aprotic solvents (e.g., THF, acetone), but aromatic derivatives exhibit lower water solubility.

Ethyl Chloroformate

- Reactions : Forms carbamates with amines and carbonates with alcohols. Used in mixed anhydride synthesis for peptide coupling .

- Applications : Derivatization agent in chromatography; precursor for pharmaceuticals and agrochemicals .

Methyl Chloroformate

- Reactivity : Enhances solid-electrolyte interphase (SEI) formation in lithium-ion batteries due to halogen substitution .

- Applications : Electrolyte additive, solvent in polymer synthesis.

Benzyl Chloroformate

- Reactivity : Reacts explosively with water; used for amine protection (Cbz groups) in peptide synthesis.

- Hazards : Corrosive, explosive upon decomposition .

2-Nitrophenyl Chloroformate

- Inferred Reactivity :

- Superior leaving group ability due to nitro stabilization of transition states.

- Forms active esters for nucleophilic substitution or polymerization.

- Applications : Likely used in:

- Peptide coupling (alternative to ethyl chloroformate).

- Synthesis of nitroaryl carbonates for specialty polymers.

Key Risks :

- All chloroformates release HCl upon hydrolysis, posing corrosion hazards.

- Aromatic derivatives (e.g., benzyl, 2-nitrophenyl) may decompose exothermically or release toxic byproducts (e.g., nitro compounds).

Biological Activity

Overview

2-Nitrophenyl chloroformate (NPC) is an organic compound with the molecular formula CHClNO. It is primarily used as a reagent in organic synthesis, particularly for the protection of hydroxyl and amino groups, and in the synthesis of bioconjugates. This article explores the biological activity of this compound, including its mechanisms of action, applications in biological research, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates. The compound reacts with nucleophiles such as amines and alcohols to produce carbamates and carbonate esters, respectively. The presence of the nitro group enhances the electrophilicity of the chloroformate group, facilitating these reactions.

Applications in Biological Research

This compound has several applications in biological research:

- Bioconjugation : It is used to attach biomolecules to surfaces or other molecules, enhancing the functionality of biomaterials.

- Protein Immobilization : NPC can covalently immobilize proteins on various substrates, which is crucial for biosensor development and enzyme applications. Studies have shown that immobilization using NPC can significantly increase enzymatic activity on materials like Co-Cr-Mo and Ti-6Al-4V .

- Synthesis of Pharmaceutical Intermediates : It plays a role in the development of active pharmaceutical ingredients by facilitating the introduction of protective groups that enhance drug stability.

1. Protein Immobilization Study

A study demonstrated that this compound was effective in immobilizing trypsin on biomaterial surfaces. The optimal concentration for maximum enzymatic activity was determined to be around 0.65 mg p-NPC/cm², resulting in significantly higher activity compared to simple adsorption methods . This finding underscores the utility of NPC in enhancing enzyme performance through covalent attachment.

2. Synthesis and Reactivity

Research into the reactivity of this compound revealed its sensitivity to solvent effects during reactions. The rates of solvolysis were analyzed using the Grunwald-Winstein equation, indicating a bimolecular process with significant sensitivity to solvent nucleophilicity . This data is crucial for understanding how environmental factors can influence its biological applications.

Comparative Table of Biological Activities

Q & A

Basic: What are the key physicochemical properties of 2-Nitrophenyl chloroformate critical for experimental design?

Answer:

this compound (CAS 50353-00-9) has a molecular weight of 201.56 g/mol and a density of ~1.57 g/cm³. Its melting point ranges between 35–38°C, indicating solid storage at room temperature may require refrigeration. The compound is moisture-sensitive, reacting with water to release hydrogen chloride (HCl), necessitating anhydrous handling . Its nitro group enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols. Researchers should prioritize inert atmospheres (e.g., nitrogen) and moisture-free solvents (e.g., dry dichloromethane) to prevent hydrolysis during synthesis or derivatization .

Basic: How should this compound be handled and stored to ensure laboratory safety?

Answer:

- Storage: Store in airtight containers under nitrogen at 0–6°C to minimize decomposition and moisture ingress .

- Handling: Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid contact with acids, bases, or water, as these trigger exothermic HCl release .

- Quenching: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid aqueous washes unless fully neutralized .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

The compound is widely used as an activating agent for carboxyl groups and in synthesizing activated intermediates:

- Derivatization: Reacts with amines to form stable carbamates, enabling trace analysis of amino acids via GC-MS or LC-MS after derivatization .

- Cross-linking: Forms heterobifunctional linkers (e.g., for conjugating amines to thiol-modified biomolecules) .

- Carbonate synthesis: Generates mixed carbonates for polymer modification or prodrug design .

Advanced: How can reaction conditions be optimized when using this compound as a derivatizing agent?

Answer:

- Stoichiometry: Use a 2–3x molar excess of chloroformate to ensure complete derivatization of amines or hydroxyl groups, minimizing unreacted substrates .

- Solvent choice: Anhydrous aprotic solvents (e.g., THF, acetonitrile) improve reactivity. Additives like pyridine can scavenge HCl, reducing side reactions .

- Reaction time: Monitor via TLC or HPLC; typical reactions complete within 30–60 minutes at 25°C. Prolonged exposure risks hydrolysis .

Advanced: What challenges arise when interpreting toxicological data for this compound from animal studies?

Answer:

- Data limitations: Existing studies on chloroformates (e.g., n-butyl) show respiratory distress in rodents but lack carcinogenicity or reproductive toxicity data for 2-nitrophenyl derivatives .

- Extrapolation issues: LC50 values vary across exposure durations (e.g., 4-hour vs. 1-hour), and interspecies differences complicate human risk assessment .

- Mechanistic gaps: The nitro group may enhance oxidative stress, but specific metabolic pathways remain uncharacterized. Researchers should prioritize in vitro cytotoxicity assays (e.g., lung epithelial cells) to model inhalation risks .

Advanced: How can discrepancies in LC50 values across studies be addressed methodologically?

Answer:

Conflicting LC50 values (e.g., 13 ppm vs. 88 ppm in rats) arise from:

- Exposure protocols: Static vs. dynamic chamber systems affect vapor concentration stability .

- Analytical variability: Differences in gas chromatography calibration or humidity control during testing .

- Mitigation: Standardize protocols per OECD guidelines, validate analytical methods, and report environmental conditions (temperature, humidity) to improve reproducibility .

Advanced: What strategies enhance the stability of this compound in long-term storage?

Answer:

- Additives: Stabilize with radical inhibitors (e.g., BHT) or molecular sieves to absorb trace moisture .

- Packaging: Use amber vials under vacuum-sealed nitrogen to prevent photodegradation and oxidation .

- Quality control: Regularly test purity via NMR or FTIR; degradation manifests as HCl fumes or discoloration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.